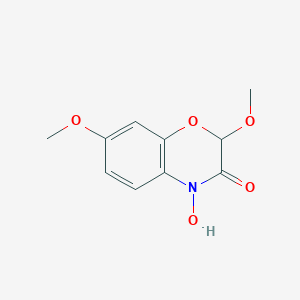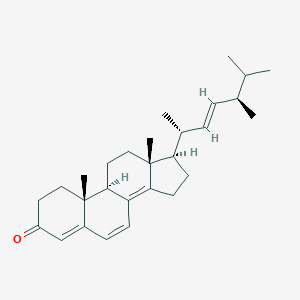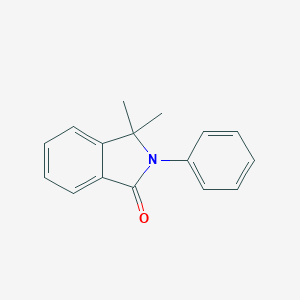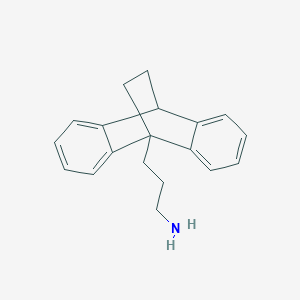
4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
説明
4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (HDMBOA) is a natural compound found in plants belonging to the Poaceae family. It is known to have various biological activities, including anti-herbivore and anti-microbial properties. In recent years, HDMBOA has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of 4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in herbivore and microbial defense. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes and inhibiting their metabolic pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In plants, it acts as a defense mechanism against herbivores and pathogens. In animals, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant properties, which could be useful in preventing oxidative damage in cells. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its natural origin and relatively low toxicity. It is also readily available and can be synthesized using simple chemical reactions. However, one of the limitations of using this compound is its instability and susceptibility to degradation, which could affect the accuracy and reproducibility of experimental results. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential applications in certain fields.
将来の方向性
There are several future directions for research on 4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one. One potential direction is to further investigate its anti-microbial properties and potential applications in developing new antibiotics. Another direction is to explore its potential applications in biotechnology, particularly in the synthesis of new compounds. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, particularly in the treatment of cancer and neurodegenerative diseases.
合成法
4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one can be synthesized from the precursor compound 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) through a series of chemical reactions. The synthesis involves the oxidation of DIMBOA using potassium permanganate, followed by methylation using dimethyl sulfate. The final product, this compound, is obtained through acid hydrolysis of the methylated intermediate.
科学的研究の応用
4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its biological activities and potential applications in various fields. In agriculture, this compound has been shown to have anti-herbivore properties, making it a potential natural pesticide. It has also been found to have anti-microbial properties, which could be useful in developing new antibiotics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. In biotechnology, this compound has been used as a precursor for the synthesis of various compounds, including benzoxazinoid glucosides and indole alkaloids.
特性
IUPAC Name |
4-hydroxy-2,7-dimethoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-3-4-7-8(5-6)16-10(15-2)9(12)11(7)13/h3-5,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQVOOIFIRGOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)N(C2=C(O1)C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970885 | |
| Record name | 4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55544-90-6 | |
| Record name | 2,7-Dimethoxy-4-hydroxy-1,4-benzoxazinone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055544906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-DIMETHOXY-4-HYDROXY-1,4-BENZOXAZINONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S4QY1XC46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)










